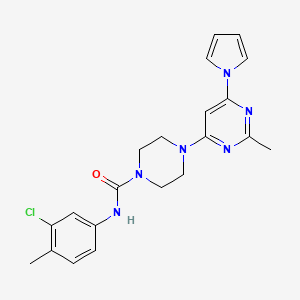

N-(3-chloro-4-methylphenyl)-4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide

Description

Properties

IUPAC Name |

N-(3-chloro-4-methylphenyl)-4-(2-methyl-6-pyrrol-1-ylpyrimidin-4-yl)piperazine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClN6O/c1-15-5-6-17(13-18(15)22)25-21(29)28-11-9-27(10-12-28)20-14-19(23-16(2)24-20)26-7-3-4-8-26/h3-8,13-14H,9-12H2,1-2H3,(H,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSVNLAZFWSKVLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C3=NC(=NC(=C3)N4C=CC=C4)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chloro-4-methylphenyl)-4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step organic reactions. The structural characterization can be confirmed through various spectroscopic methods such as IR, NMR, and mass spectrometry. These methods provide insights into the functional groups present and the overall molecular structure.

Table 1: Spectroscopic Data

| Spectroscopic Technique | Key Findings |

|---|---|

| IR | Characteristic peaks indicating N-H stretching around 3130 cm |

| 1H-NMR | Chemical shifts corresponding to aromatic protons and aliphatic protons |

| Mass Spectrometry | Molecular ion peak confirming the molecular weight |

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds similar to this compound. For instance, derivatives containing pyrrole and piperazine moieties have shown significant activity against various bacterial strains.

Case Study: Antibacterial Efficacy

A comparative study demonstrated that compounds with similar structures exhibited Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, indicating potential for development as antibacterial agents .

Antifungal and Antiviral Activities

Emerging research has also focused on the antifungal and antiviral activities of pyrimidine derivatives. Novel compounds have been synthesized that show promise against fungal pathogens and viruses, suggesting that modifications to the structure of this compound could yield effective treatments for these infections .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly regarding acetylcholinesterase (AChE) and urease. Compounds featuring similar piperazine structures have shown strong inhibitory activity against these enzymes, which are crucial in various physiological processes .

Table 2: Biological Activity Overview

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antibacterial | MIC values between 3.12 - 12.5 µg/mL | |

| Antifungal | Promising activity against fungi | |

| Enzyme Inhibition | Strong AChE inhibition |

The biological activity of this compound is likely mediated through multiple mechanisms:

- Interaction with Bacterial Cell Walls : The compound may disrupt bacterial cell wall synthesis, leading to cell lysis.

- Inhibition of Enzymatic Pathways : By inhibiting key enzymes such as AChE, it may interfere with neurotransmission or metabolic pathways in pathogens.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its complex structure, which includes a piperazine core linked to a pyrimidine and a pyrrole moiety. Its molecular formula is C20H23ClN4O, and it exhibits properties that make it suitable for various biological interactions.

Anticancer Activity

Research indicates that compounds similar to N-(3-chloro-4-methylphenyl)-4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide exhibit significant anticancer properties. For instance, studies have shown that derivatives of piperazine can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer proliferation . The specific interactions of this compound with cancer cell lines are still under investigation, but preliminary data suggest potential efficacy against various cancers.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Similar piperazine derivatives have been reported to possess antibacterial and antifungal properties, indicating that this compound may also exhibit such effects . Further studies are required to elucidate its spectrum of activity against different microbial strains.

Neuropharmacological Effects

Given the presence of the piperazine ring, this compound may interact with neurotransmitter systems, potentially offering neuropharmacological benefits. Compounds with similar structures have been studied for their effects on serotonin and dopamine receptors, suggesting that this compound could be explored for applications in treating neurological disorders .

Case Studies and Research Findings

Several studies have investigated the biological activities of similar compounds:

Comparison with Similar Compounds

Research Findings and Implications

- Role of Pyrrole Substituent : The 1H-pyrrol-1-yl group in the target compound may enhance binding to ATP pockets in kinases through π-π interactions and hydrogen bonding, distinguishing it from CF₃-containing analogues () .

- Heterocyclic Core Impact: Piperazine-pyrimidine cores (target compound) offer conformational flexibility, whereas benzooxazinone () or isoindole () cores may prioritize rigidity for selective target engagement .

Q & A

Synthesis and Optimization

Basic Question : What are the key synthetic challenges in preparing N-(3-chloro-4-methylphenyl)-4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide? Methodological Answer : The synthesis involves multi-step reactions, including:

Coupling of the pyrimidine-pyrrole moiety to the piperazine ring under Buchwald-Hartwig conditions, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands like Xantphos .

Carboxamide formation via reaction of 3-chloro-4-methylaniline with a carbonyl chloride intermediate, typically using triethylamine as a base in dichloromethane .

Key challenges include controlling regioselectivity during pyrrole substitution and minimizing side reactions during piperazine activation.

Advanced Question : How can reaction conditions be optimized to improve yield and purity? Methodological Answer :

- Solvent selection : Replace polar aprotic solvents (e.g., DMF) with THF or dichloromethane to reduce byproduct formation .

- Catalyst screening : Test alternative catalysts (e.g., Pd₂(dba)₃) and ligands (BINAP) to enhance coupling efficiency .

- Temperature control : Use microwave-assisted synthesis to accelerate reaction rates and improve selectivity .

Structural Characterization

Basic Question : Which analytical techniques are critical for confirming the compound’s structure? Methodological Answer :

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- ¹H/¹³C NMR spectroscopy to confirm substituent positions (e.g., distinguishing pyrrole protons at δ 6.2–6.8 ppm) .

- X-ray crystallography (if crystals are obtainable) to resolve stereochemical ambiguities .

Advanced Question : How can researchers resolve discrepancies in spectroscopic data between batches? Methodological Answer :

- Dynamic NMR studies to detect conformational flexibility in the piperazine ring .

- Comparative analysis with analogs : Cross-reference spectral data of structurally related compounds (e.g., N-(3-chloro-4-fluorophenyl) derivatives) to identify batch-specific impurities .

Biological Activity Profiling

Basic Question : What in vitro models are suitable for initial biological screening? Methodological Answer :

- Receptor binding assays : Screen against serotonin (5-HT₁A/2A) and dopamine (D₂/D₃) receptors due to structural similarity to known piperazine-based ligands .

- Kinase inhibition assays : Test for activity against Aurora kinases, given the pyrimidine core’s role in ATP-competitive binding .

Advanced Question : How can mechanism-of-action studies be designed for this compound? Methodological Answer :

- Cellular thermal shift assays (CETSA) to identify target proteins by measuring thermal stabilization upon ligand binding .

- CRISPR-Cas9 knockout models to validate receptor-specific effects (e.g., D₂ receptor knockout in neuronal cells) .

Structure-Activity Relationship (SAR) Studies

Basic Question : Which structural features correlate with biological activity? Methodological Answer :

- Piperazine substitution : The carboxamide group at position 1 enhances solubility and receptor affinity .

- Pyrrole moiety : The 1H-pyrrol-1-yl group at pyrimidine position 6 improves metabolic stability compared to alkyl substituents .

Advanced Question : How can systematic SAR exploration be conducted computationally? Methodological Answer :

- Docking simulations (AutoDock Vina) to predict binding poses in 5-HT₁A and D₂ receptors .

- Free-energy perturbation (FEP) calculations to quantify the impact of substituent modifications (e.g., replacing chloro with fluoro) on binding affinity .

Addressing Data Contradictions

Basic Question : How should researchers interpret conflicting cytotoxicity data across studies? Methodological Answer :

- Normalize data using internal controls (e.g., IC₅₀ values relative to doxorubicin) to account for assay variability .

- Replicate experiments under standardized conditions (e.g., identical cell lines and incubation times) .

Advanced Question : What statistical methods are suitable for resolving discrepancies in receptor binding assays? Methodological Answer :

- Multivariate analysis (ANOVA) to isolate variables (e.g., ligand concentration, buffer pH) contributing to variability .

- Bayesian hierarchical modeling to integrate data from multiple studies and estimate "true" binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.